REACTION_SMILES
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[BH4-:1].[CH3:24][OH:25].[F:3][C:4]([O:5][c:6]1[cH:7][cH:8][c:9]([S:12](=[O:13])(=[O:14])[N:15]2[CH2:16][CH2:17][C:18](=[O:21])[CH2:19][CH2:20]2)[cH:10][cH:11]1)([F:22])[F:23].[Na+:2]>>[F:3][C:4]([O:5][c:6]1[cH:7][cH:8][c:9]([S:12](=[O:13])(=[O:14])[N:15]2[CH2:16][CH2:17][CH:18]([OH:21])[CH2:19][CH2:20]2)[cH:10][cH:11]1)([F:22])[F:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=C1CCN(S(=O)(=O)c2ccc(OC(F)(F)F)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(S(=O)(=O)c2ccc(OC(F)(F)F)cc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccc(OC(F)(F)F)cc1)N1CCC(O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |